molecular formula C18H23N3O4 B12834004 tert-Butyl 3-(benzo[d]oxazol-2-ylcarbamoyl)piperidine-1-carboxylate

tert-Butyl 3-(benzo[d]oxazol-2-ylcarbamoyl)piperidine-1-carboxylate

Cat. No.: B12834004
M. Wt: 345.4 g/mol
InChI Key: CLKHWIDSSRWEKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-(benzo[d]oxazol-2-ylcarbamoyl)piperidine-1-carboxylate is a piperidine-based compound featuring a tert-butyloxycarbonyl (Boc) protecting group at the 1-position and a benzo[d]oxazole-2-carboxamide substituent at the 3-position of the piperidine ring. The Boc group enhances solubility and stability during synthetic processes, making this compound a candidate for further derivatization in drug discovery .

Properties

Molecular Formula

C18H23N3O4

Molecular Weight

345.4 g/mol

IUPAC Name

tert-butyl 3-(1,3-benzoxazol-2-ylcarbamoyl)piperidine-1-carboxylate

InChI

InChI=1S/C18H23N3O4/c1-18(2,3)25-17(23)21-10-6-7-12(11-21)15(22)20-16-19-13-8-4-5-9-14(13)24-16/h4-5,8-9,12H,6-7,10-11H2,1-3H3,(H,19,20,22)

InChI Key

CLKHWIDSSRWEKP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C(=O)NC2=NC3=CC=CC=C3O2

Origin of Product

United States

Preparation Methods

Preparation of tert-Butyl 3-aminomethylpiperidine-1-carboxylate

  • Starting from tert-butyl 3-(benzo[d]oxazol-2-ylamino)methyl)piperidine-1-carboxylate or related piperidine derivatives, the amine functionality at the 3-position is introduced or revealed by reduction or substitution reactions.
  • For example, a common approach involves the reaction of tert-butyl 3-cyanopiperidine-1-carboxylate with phosphorus oxychloride in pyridine at 0–20 °C, followed by hydrolysis to yield the corresponding amide or amine intermediate with quantitative yield.
  • Protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group is maintained throughout to prevent side reactions.

Coupling with Benzo[d]oxazol-2-ylcarbamoyl Group

  • The benzo[d]oxazol-2-ylcarbamoyl moiety is introduced by reacting the amine intermediate with benzo[d]oxazole-2-carbonyl chloride or an equivalent activated carboxylic acid derivative.
  • The reaction is typically carried out in an aprotic solvent such as dichloromethane or tetrahydrofuran (THF) under nitrogen atmosphere.
  • A base such as triethylamine or pyridine is used to scavenge the generated HCl and drive the reaction forward.
  • Reaction temperatures are controlled between 0 °C and room temperature to optimize yield and minimize side reactions.
  • The coupling step yields the desired carbamoyl derivative with high purity and yields often exceeding 90% after purification.

Purification and Characterization

  • The crude product is purified by silica gel chromatography using petroleum ether/ethyl acetate mixtures.
  • Characterization includes:
    • LC-MS to confirm molecular weight (e.g., m/z 331.4 for the target compound).
    • 1H NMR and 13C NMR to verify the chemical structure and purity.
    • Optical purity is assessed if chiral centers are involved, often showing >99% enantiomeric excess when chiral precursors are used.

Data Table Summarizing Key Reaction Conditions and Yields

Step Reaction Description Reagents/Conditions Temperature Yield (%) Notes
1 Conversion of tert-butyl 3-cyanopiperidine-1-carboxylate to amide intermediate Phosphorus oxychloride, pyridine, N2 atmosphere 0–20 °C, overnight ~100 Quantitative yield, no purification needed
2 Boc protection of amine intermediate Di-tert-butyl dicarbonate, NaOH, THF Room temperature 93 High optical purity (99.8% ee)
3 Coupling with benzo[d]oxazol-2-carbonyl chloride Benzo[d]oxazol-2-carbonyl chloride, base (Et3N) 0 °C to RT >90 Purified by chromatography

Research Findings and Notes

  • The use of phosphorus oxychloride in pyridine is a reliable method for converting nitrile groups to amides in the piperidine scaffold with excellent yields and minimal side products.
  • The Boc protecting group is stable under the reaction conditions and facilitates selective functionalization at the 3-position of piperidine.
  • The carbamoylation step with benzo[d]oxazol-2-carbonyl chloride proceeds smoothly under mild conditions, preserving the integrity of the benzoxazole ring and the piperidine core.
  • Analytical data confirm the structure and purity of the final compound, supporting the robustness of the synthetic route.
  • No significant regioisomeric or tautomeric side products are reported under optimized conditions, indicating high selectivity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(benzo[d]oxazol-2-ylcarbamoyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(benzo[d]oxazol-2-ylcarbamoyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The benzo[d]oxazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to a range of biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Comparison with Acyl Urea Derivatives

A study on acyl urea analogs () highlights compounds with piperidine cores and urea/amide substituents. Key analogs include:

  • Compound 9 (tert-Butyl 4-(3-benzoylureido)piperidine-1-carboxylate) : Differs in substituent position (4 vs. 3) and functional group (benzoylurea vs. benzooxazolyl carbamoyl). The benzoylurea group may confer stronger σ1 receptor (σ1R) affinity due to its planar structure and hydrogen-bonding capacity .
  • Compound 10 (N-(Benzo[d]oxazol-2-ylcarbamoyl)benzamide) : Shares the benzooxazole carbamoyl group but lacks the piperidine-Boc framework, reducing conformational flexibility and bioavailability compared to the target compound .
Table 1: Functional Group and Positional Impact
Compound Substituent Position Functional Group Pharmacological Relevance
Target Compound 3 Benzooxazolyl carbamoyl Potential CNS modulation
Compound 9 4 Benzoylurea σ1R ligand activity
Compound 10 N/A Benzooxazolyl carbamoyl (non-Boc) Limited solubility

Comparison with Piperidine-Boc Derivatives

lists structurally similar piperidine-Boc derivatives with varying substituents:

  • tert-Butyl 3-(2-aminophenoxy)piperidine-1-carboxylate (Similarity: 0.93): The 2-aminophenoxy substituent may induce steric hindrance, affecting receptor binding compared to the target’s carbamoyl-linked benzooxazole .
  • Spiro Benzooxazepine Derivative (Similarity: 0.93) : Incorporates a rigid spiro structure and methoxy group, likely improving metabolic stability but reducing synthetic accessibility relative to the target compound .
Table 2: Physicochemical and Structural Differences
Compound (CAS/ID) Key Structural Features Similarity Score Potential Advantages
Target Compound Benzooxazole carbamoyl at C3 - Balanced solubility and CNS targeting
1464091-56-2 4-Aminophenoxy at C4 0.94 Enhanced polarity
1956334-48-7 2-Aminophenoxy at C3 0.93 Steric complexity
Spiro Benzooxazepine Methoxy, rigid spiro framework 0.93 Metabolic stability

Research Findings and Implications

  • Solubility: The Boc group and carbamoyl linkage in the target compound likely improve solubility over non-Boc analogs (e.g., Compound 10) and aminophenoxy derivatives () .
  • Synthetic Viability : The target compound’s straightforward piperidine functionalization contrasts with the spiro derivative’s complex synthesis, favoring scalability .

Biological Activity

tert-Butyl 3-(benzo[d]oxazol-2-ylcarbamoyl)piperidine-1-carboxylate (CAS No. 1233025-46-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its antimicrobial, anticancer, and other therapeutic properties, supported by relevant case studies and research findings.

Antimicrobial Activity

Research indicates that compounds containing the benzo[d]oxazole moiety often exhibit antimicrobial properties. In particular, studies have demonstrated that derivatives of benzoxazole can be effective against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

A study on related compounds showed that several exhibited selective antibacterial activity against Staphylococcus aureus and Bacillus subtilis, with minimal inhibitory concentrations (MIC) varying based on structural modifications . For instance, compounds with electron-donating groups showed enhanced activity against these pathogens.

Table 1: Antimicrobial Activity of Related Benzoxazole Derivatives

Compound NameMIC (µg/mL)Bacterial Strain
Compound A10Staphylococcus aureus
Compound B15Bacillus subtilis
Compound C20Escherichia coli

Anticancer Activity

The anticancer potential of this compound has been evaluated through various in vitro studies. Compounds with similar structures have been shown to exhibit cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC3) cells .

A structure–activity relationship (SAR) analysis indicated that modifications to the benzoxazole ring could significantly influence the compound's efficacy against cancer cells. For example, the presence of specific substituents on the benzoxazole ring was correlated with increased cytotoxicity, suggesting that further optimization could yield more potent anticancer agents.

Table 2: Cytotoxicity of Benzoxazole Derivatives Against Cancer Cell Lines

Compound NameIC50 (µM)Cell Line
Compound D5MCF-7
Compound E8A549
Compound F12PC3

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of various benzoxazole derivatives, including this compound. The results indicated that this compound exhibited significant activity against MRSA strains, highlighting its potential as a therapeutic agent in treating resistant infections .
  • Cytotoxicity Screening : In another study focusing on the cytotoxic effects of benzoxazole derivatives, it was found that this compound displayed selective toxicity towards cancer cells while sparing normal cells, indicating a promising therapeutic index for future drug development .

Q & A

Q. What are the key synthetic routes for tert-Butyl 3-(benzo[d]oxazol-2-ylcarbamoyl)piperidine-1-carboxylate, and how do reaction conditions influence yield?

The synthesis typically involves coupling a piperidine-carboxylate precursor with a benzo[d]oxazole carbamoyl derivative. A common method includes:

  • Step 1 : Activation of the carboxylic acid group (e.g., using EDCl/HOBt) for amide bond formation between the piperidine and benzo[d]oxazole moieties .
  • Step 2 : Protection/deprotection of the tert-butyl group to maintain regioselectivity during coupling .
    Critical factors affecting yield include temperature (e.g., 80–100°C for coupling reactions), solvent choice (DMF or THF for solubility), and catalyst systems (e.g., Pd catalysts for cross-coupling steps) . Low yields (<50%) may arise from steric hindrance at the piperidine N-position, requiring optimized stoichiometry or microwave-assisted synthesis .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • NMR : 1^1H and 13^{13}C NMR confirm the tert-butyl group (δ ~1.4 ppm for 1^1H; δ ~28 ppm for 13^{13}C) and carbamoyl linkage (amide proton δ ~6.5–7.5 ppm) .
  • HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]+ ion matching the calculated m/z) .
  • TLC/Column Chromatography : Silica gel with eluents like EtOAc/hexane (3:7) monitors reaction progress, while reverse-phase HPLC isolates isomers .

Q. What functional groups in this compound are prone to degradation, and how should storage be optimized?

  • Tert-butyl carbamate : Hydrolyzes under acidic or prolonged aqueous conditions. Storage at -20°C in anhydrous DMSO or under inert gas (N2_2) minimizes decomposition .
  • Benzo[d]oxazole ring : Sensitive to UV light; amber vials are recommended .

Advanced Research Questions

Q. How can contradictory solubility data in literature be resolved for this compound?

Reported solubility discrepancies (e.g., in DMSO vs. ethanol) arise from crystallinity differences. Strategies include:

  • Polymorph screening : Recrystallization from methanol/water mixtures to isolate stable crystalline forms .
  • Co-solvent systems : Use 10% DMSO in PBS for biological assays to prevent precipitation .
  • Dynamic light scattering (DLS) : Quantify aggregation in aqueous buffers, which may falsely suggest insolubility .

Q. What strategies mitigate side reactions during the introduction of the benzo[d]oxazol-2-ylcarbamoyl group?

Common side products include over-alkylated piperidine or hydrolyzed carbamates. Solutions:

  • Protecting group chemistry : Use Boc (tert-butoxycarbonyl) to shield the piperidine nitrogen during coupling .
  • Low-temperature activation : Conduct carbodiimide-mediated couplings at 0–4°C to suppress epimerization .
  • Additives : Catalytic DMAP improves coupling efficiency, reducing unreacted starting material by >20% .

Q. How does the tert-butyl group influence the compound’s conformational stability and bioactivity?

  • Steric effects : The bulky tert-butyl group restricts piperidine ring puckering, favoring a chair conformation that enhances binding to hydrophobic enzyme pockets (e.g., kinase targets) .
  • Metabolic stability : The tert-butyl carbamate resists hepatic CYP3A4-mediated degradation, improving pharmacokinetic profiles in vitro .

Q. What computational methods aid in predicting the compound’s SAR (Structure-Activity Relationship) for drug discovery?

  • Docking studies : Molecular dynamics simulations (e.g., AutoDock Vina) model interactions with targets like GPCRs or kinases, highlighting key hydrogen bonds between the carbamoyl group and active-site residues .
  • QSAR modeling : Regression analyses using descriptors like logP and polar surface area predict bioavailability and toxicity .

Data Contradiction Analysis

Q. How should researchers address conflicting bioactivity data across cell-based vs. enzymatic assays?

  • Cell permeability : Low correlation may stem from poor membrane penetration. Mitigate by:
    • Derivatizing the tert-butyl group to improve logD (e.g., replacing with trifluoromethyl) .
    • Using pro-drug strategies (e.g., esterification of the carboxylate) .
  • Assay interference : Benzo[d]oxazole’s autofluorescence may distort fluorescence-based readouts. Validate via LC-MS quantification of target engagement .

Methodological Tables

Q. Table 1. Comparison of Synthetic Routes

MethodYield (%)Purity (%)Key LimitationReference
EDCl/HOBt coupling6598Epimerization at piperidine
Pd-catalyzed cross-coupling4895Requires inert atmosphere
Microwave-assisted8299High equipment cost

Q. Table 2. Stability Under Storage Conditions

ConditionDegradation (%) at 6 MonthsRecommended Solution
25°C, ambient light35Store at -20°C in dark
-20°C, N2_2 atmosphere<5Use sealed, argon-flushed vials

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.